molecular formula C12H13ClN2O2 B2962080 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide CAS No. 1284188-07-3

4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide

Cat. No. B2962080
CAS RN: 1284188-07-3
M. Wt: 252.7
InChI Key: DAPMPXZRONEUQE-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to various physiological effects. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.

Mechanism of Action

4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the α- and β-subunits, resulting in increased AMPK activity. AMPK activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to activate other signaling pathways, including the mTOR and AKT pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway. In neurodegenerative disorders, this compound improves mitochondrial function and reduces oxidative stress by activating AMPK.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the downstream effects of AMPK activation without interference from other signaling pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid cytotoxic effects.

Future Directions

There are several future directions for research on 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of this compound in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential therapeutic applications of this compound in neurodegenerative disorders warrant further investigation.

Synthesis Methods

The synthesis of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxybenzoyl chloride, which is reacted with 4-chloroaniline to form 4-chloro-N-(2-methoxybenzoyl)aniline. This intermediate is then reacted with isobutyronitrile to form this compound, which is this compound.

Scientific Research Applications

4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been extensively studied in various scientific fields, including metabolism, cancer, and neurodegenerative disorders. In metabolism, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to potential therapeutic applications for type 2 diabetes. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress, suggesting potential therapeutic applications for Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

4-chloro-N-(2-cyanopropan-2-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,7-14)15-11(16)9-5-4-8(13)6-10(9)17-3/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPMPXZRONEUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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